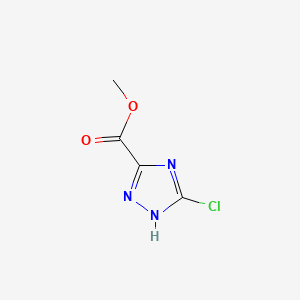![molecular formula C12H13N3O2S B1367728 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde CAS No. 907972-78-5](/img/structure/B1367728.png)
4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives are important active pharmaceutical scaffolds. They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature . For instance, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been described in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, are as follows: Boiling point is predicted to be 437.6±55.0 °C, Density is predicted to be 1.29±0.1 g/cm3, it is slightly soluble in DMSO, and its pKa is predicted to be 3.45±0.10 .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Triazole Derivatives : Triazole derivatives, including compounds related to 4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde, have been synthesized and characterized using various techniques like IR, NMR, and X-ray diffraction studies. These compounds exhibit diverse biological applications due to their unique structures (Ghassemzadeh et al., 2005).
Spectroscopic and Structural Studies : The structural and spectroscopic properties of related triazole compounds have been extensively studied, providing insights into their electronic and geometric properties. This research is crucial for understanding their potential applications in various fields (Yüksek et al., 2015).
Biological Activities
Antimicrobial and Fungicidal Activities : Some triazole derivatives have demonstrated significant antimicrobial and fungicidal activities, making them potential candidates for pharmaceutical applications (Sun et al., 2009).
Antioxidant Properties : Novel triazole compounds have shown promising in vitro antioxidant activities. These properties are essential for the development of new therapeutic agents (Manap, 2021).
Lipase and α-Glucosidase Inhibition : Some newly synthesized heterocyclic compounds derived from triazole structures have exhibited notable inhibition of lipase and α-glucosidase, indicating their potential use in treating metabolic disorders (Bekircan et al., 2015).
Material Science and Chemistry
Development of Metal Complexes : Triazole derivatives have been used to form complexes with various metals, showing significant biological activities. These complexes have potential uses in material science and biochemistry (Sumrra et al., 2017).
Corrosion Inhibition : Some benzimidazole derivatives, which are structurally related to triazoles, have been effective as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial chemistry (Yadav et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-13-12(15-14-8)18-7-10-5-9(6-16)3-4-11(10)17-2/h3-6H,7H2,1-2H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMCQZALJLXCQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153518 |
Source


|
| Record name | 4-Methoxy-3-[[(3-methyl-1H-1,2,4-triazol-5-yl)thio]methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde | |
CAS RN |
907972-78-5 |
Source


|
| Record name | 4-Methoxy-3-[[(3-methyl-1H-1,2,4-triazol-5-yl)thio]methyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=907972-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[[(3-methyl-1H-1,2,4-triazol-5-yl)thio]methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Hydroxypiperidin-1-yl)-ethyl]isoindole-1,3-dione](/img/structure/B1367651.png)

![(S)-2-(5,8-dioxo-4,7-diazaspiro[2.5]octan-6-yl)acetic acid](/img/structure/B1367661.png)








